(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine
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Overview
Description
(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfanyl Group: The initial step involves the synthesis of the sulfanyl group by reacting 2-(propan-2-yl)phenyl with a suitable thiol reagent under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is then introduced through a nucleophilic substitution reaction, where the sulfanyl group acts as a nucleophile.
Formation of the Morpholine Ring: The final step involves the cyclization reaction to form the morpholine ring, which is achieved by reacting the intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Phenyl{[2-(methyl)phenyl]sulfanyl}methyl)morpholine
- (2S)-2-(Phenyl{[2-(ethyl)phenyl]sulfanyl}methyl)morpholine
- (2S)-2-(Phenyl{[2-(tert-butyl)phenyl]sulfanyl}methyl)morpholine
Uniqueness
(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
CAS No. |
668470-59-5 |
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Molecular Formula |
C20H25NOS |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-2-[(S)-phenyl-(2-propan-2-ylphenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C20H25NOS/c1-15(2)17-10-6-7-11-19(17)23-20(16-8-4-3-5-9-16)18-14-21-12-13-22-18/h3-11,15,18,20-21H,12-14H2,1-2H3/t18-,20-/m0/s1 |
InChI Key |
XNUFEHUZUATLAO-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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